molecular formula C15H13NO4 B1596856 4'-(4-Nitrobenzyloxy)acetophenone CAS No. 205748-03-4

4'-(4-Nitrobenzyloxy)acetophenone

Cat. No. B1596856
M. Wt: 271.27 g/mol
InChI Key: GUBOWULDVFKCRF-UHFFFAOYSA-N
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Description

4'-(4-Nitrobenzyloxy)acetophenone, also known as NBAP, is a chemical compound that has been extensively studied in scientific research. It is a versatile compound that has various applications in the field of organic chemistry, biochemistry, and medicinal chemistry.

Scientific Research Applications

Protection of Hydroxyl Functions

4'-(4-Nitrobenzyloxy)acetophenone has been utilized for the protection of hydroxyl functions in organic synthesis. This is particularly important for selective removal in the presence of other benzyl-type protecting groups. The 4-nitrobenzyl group can be selectively removed via reduction followed by electrochemical oxidation or oxidative cleavage, providing a clean and efficient method for deprotection in complex organic syntheses (Kukase et al., 1990).

Molecular and Crystal Structure Studies

The molecular and crystal structure of 4'-(4-Nitrobenzyloxy)acetophenone and its isomers has been investigated to understand the impact of the nitro group's position on molecular conformations. These studies are crucial for the development of new materials and understanding of molecular interactions (Bogdanov et al., 2020).

Electrochemical Studies

Electrochemical studies of acetophenone derivatives, including 4'-(4-Nitrobenzyloxy)acetophenone, have provided insights into their oxidation behavior. These studies are valuable for the development of new electrochemical sensors and devices (Kiss & Kunsági-Máté, 2019).

Photopolymerization Applications

This compound has been studied in the context of nitroxide-mediated photopolymerization. Understanding the photophysical and photochemical properties of such compounds is crucial for developing advanced materials, especially in the field of polymers and coatings (Guillaneuf et al., 2010).

Synthesis of Antibiotics

4'-(4-Nitrobenzyloxy)acetophenone is an important intermediate in the manufacture of broad-spectrum antibiotics, such as chloramphenicol. Research into low-temperature synthesis and catalytic oxidation processes is key for efficient production of these crucial medical compounds (Halstyan & Bushuiev, 2021).

Nematicidal Activity

Research has explored the nematicidal activity of acetophenone derivatives, including 4'-(4-Nitrobenzyloxy)acetophenone, against root-knot nematodes. This is significant for agricultural applications, particularly in the development of new pesticides and crop management strategies (Caboni et al., 2016).

Future Directions

: Santa Cruz Biotechnology : Thermo Scientific™ : ChemicalBook

properties

IUPAC Name

1-[4-[(4-nitrophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-11(17)13-4-8-15(9-5-13)20-10-12-2-6-14(7-3-12)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBOWULDVFKCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384233
Record name 4'-(4-Nitrobenzyloxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(4-Nitrobenzyloxy)acetophenone

CAS RN

205748-03-4
Record name 4'-(4-Nitrobenzyloxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MR Pitts, JR Harrison, CJ Moody - Journal of the Chemical Society …, 2001 - pubs.rsc.org
The low first ionisation potential (5.8 eV) of indium coupled with its stability towards air and water, suggest that this metallic element should be a useful reducing agent for organic …
Number of citations: 220 pubs.rsc.org

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